N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10(20)19-11-6-7-16-13(8-11)15(21)9-17(22-16)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFQHPFXPQCZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, to form the intermediate 2-(2-fluorophenyl)-4H-chromen-4-one.
Acetylation: The intermediate is then acetylated using acetic anhydride and a catalyst, such as pyridine, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized chromenone derivatives.
Reduction: Reduced chromenone derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide is as a potential anti-inflammatory agent. Research indicates that compounds with a chromene structure can exhibit selective inhibition of cyclooxygenase-2 (COX-II), an enzyme involved in inflammation and pain pathways. Selective COX-II inhibitors are preferred due to their reduced side effects compared to non-selective inhibitors .
Case Study: COX-II Inhibition
A study highlighted the design and synthesis of various COX-II inhibitors, including derivatives of chromene. The structure-activity relationship (SAR) revealed that modifications at specific positions on the chromene scaffold can enhance inhibitory potency against COX-II, making it a promising lead for developing new anti-inflammatory drugs .
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. Recent studies have shown that derivatives of acetamides can demonstrate significant antibacterial and antibiofilm activities against various pathogens, indicating their potential use in treating bacterial infections .
Data Table: Antibacterial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| This compound | Escherichia coli | 15 µg/mL |
Anticancer Activity
The chromene derivatives, including this compound, have shown promise in cancer research. Studies have indicated that these compounds can preferentially kill multidrug-resistant cancer cells, making them valuable in the fight against resistant cancer phenotypes .
Case Study: Cytotoxicity Against Cancer Cells
Research demonstrated that certain chromene derivatives exhibited submicromolar potency against various cancer cell lines, suggesting their potential as anticancer agents. The effectiveness was linked to the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in inflammation and cancer pathways. These computational analyses help in understanding how structural modifications can enhance efficacy and selectivity for specific biological targets .
Insights from Docking Studies
The docking results indicated favorable interactions between the compound and active sites of COX-II and other relevant enzymes, reinforcing its potential as a therapeutic agent. The insights gained from these studies guide further synthesis and optimization efforts for improved drug candidates .
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The chromene core distinguishes N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide from analogs with pyridazinone, quinolinone, or pyrimidine systems. Key comparisons include:
Table 1: Core Structure and Substituent Analysis
Substituent Effects on Bioactivity
- Fluorine Position: The 2-fluorophenyl group in the target compound may increase lipophilicity compared to 4-fluorophenyl sulfonyl in the quinolinone analog . Fluorine’s electron-withdrawing effects could modulate aromatic ring reactivity.
- Acetamide Placement: The acetamide at position 6 in the chromene derivative contrasts with its placement on pyridazinone (position 1) or quinolinone (position 2). This positional variance likely influences hydrogen-bonding capacity and target selectivity .
- Sulfonyl vs.
Computational and Crystallographic Tools
- SHELX Software: Used for refining crystal structures of related compounds (e.g., pyridazinones), aiding in understanding conformational stability and intermolecular interactions .
- Mercury CSD: Facilitates visualization of packing patterns and void spaces, critical for comparing chromene derivatives with bulkier analogs like the quinolinone sulfonyl compound .
Biological Activity
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide is a compound belonging to the class of chromenone derivatives, which has garnered attention for its diverse biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide |
| Molecular Formula | C₁₃H₉FNO₃ |
| Molecular Weight | 237.21 g/mol |
| CAS Number | 923221-63-0 |
The presence of the fluorophenyl group enhances its electronic properties, making it a valuable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The chromenone core can intercalate into DNA, disrupting cellular processes and potentially leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. Studies indicate that derivatives of this compound exhibit IC50 values in the low micromolar range against these enzymes, suggesting significant therapeutic potential .
- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress .
Anticancer Activity
Several studies have explored the anticancer potential of this compound and related compounds. For instance, compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. A notable study reported that certain derivatives showed high potency against breast and lung cancer cells, with IC50 values below 10 µM .
Anti-inflammatory Effects
The compound's ability to inhibit inflammatory pathways has been documented. It appears to modulate the expression of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Given its inhibitory action on AChE and BChE, this compound may serve as a promising candidate for neuroprotection in conditions like Alzheimer's disease. Studies involving molecular docking have indicated favorable interactions with AChE, supporting its development as a therapeutic agent for cognitive disorders .
Case Studies and Research Findings
- Study on Antioxidant Activity : A study demonstrated that derivatives of this compound significantly reduced intracellular ROS levels in Vero cells exposed to hydrogen peroxide, indicating its potential as an antioxidant agent .
- Inhibitory Activity Against Cholinesterases : Research highlighted that the compound exhibited potent inhibition against both AChE and BChE, with selectivity indices suggesting a preference for AChE inhibition over BChE . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Cytotoxicity Assessment : In vitro assays revealed that this compound derivatives showed cytotoxicity comparable to standard anticancer drugs, indicating their potential as effective chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the chromene core. For example, fluorophenyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution. Reaction efficiency can be optimized by controlling temperature (e.g., 80–110°C for aryl coupling) and using catalysts like Pd(PPh₃)₄. Purity is verified via HPLC (≥95%) and NMR spectroscopy. Post-synthetic acetylation of the amine group requires anhydrous conditions to avoid hydrolysis .
Q. How can the crystal structure of this compound be resolved, and what parameters are critical for validation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Unit cell dimensions : Monoclinic systems (e.g., a = 4.9179 Å, b = 23.592 Å, c = 18.4834 Å, β = 91.523°) .
- Hydrogen bonding : Intramolecular C–H⋯O bonds stabilize the chromen-4-one scaffold .
- R factors : Acceptable refinement values are R < 0.05 and wR < 0.13 .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies fluorophenyl (δ 7.2–7.8 ppm for aromatic protons) and acetamide (δ 2.1 ppm for CH₃) groups.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 337.1 [M+H]⁺).
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) validate the acetamide moiety .
Advanced Research Questions
Q. How can computational models (e.g., DFT) predict the compound’s reactivity, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict electrophilic sites (e.g., C-6 of chromene) for functionalization. Discrepancies between computed and experimental bond lengths (e.g., C–O: 1.21 Å vs. 1.23 Å) may arise from crystal packing effects. Validate models using SC-XRD data and adjust basis sets for accuracy .
Q. What strategies mitigate contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often stem from:
- Assay conditions : Varying pH (7.4 vs. 6.8) or ATP concentrations (1 mM vs. 10 µM).
- Cell lines : Use isogenic models to control for genetic variability.
- Data normalization : Include positive controls (e.g., staurosporine for kinases) and report activity as % inhibition ± SEM .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
- Methodological Answer :
- Bioavailability : Assess via oral (PO) and intravenous (IV) administration in rodents. Target >20% oral bioavailability.
- Half-life (t₁/₂) : Aim for t₁/₂ > 4 hours to ensure sustained plasma concentrations.
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at the acetamide group) .
Q. How can stability studies under varying pH and temperature conditions inform formulation design?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
